molecular formula C10H20ClN3 B12224423 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine

Cat. No.: B12224423
M. Wt: 217.74 g/mol
InChI Key: GMOOOJGETADQMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or column chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-8(2)5-11-6-10-7-13(4)12-9(10)3;/h7-8,11H,5-6H2,1-4H3;1H

InChI Key

GMOOOJGETADQMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC(C)C)C.Cl

Origin of Product

United States

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